阿氏鹰爪草苷

描述

Alcesefoliside is a flavonol tetraglycoside, a type of flavonoid compound, commonly found in plants such as Prunus mume, Monteverdia ilicifolia, Vicia amurensis, Chenopodium quinoa, and Catharanthus roseus . This compound has been studied for its various biological activities, including anti-inflammatory, antioxidant, antitumor, and cytoprotective properties .

科学研究应用

Hepatoprotective Effects

Research Findings:

Alcesefoliside has demonstrated significant hepatoprotective properties in various studies. A notable investigation utilized both in vitro and in vivo models to assess its effects on liver damage induced by carbon tetrachloride (CCl4). The study compared alcesefoliside with silybin, a well-known hepatoprotective agent. Results indicated that alcesefoliside significantly reduced malondialdehyde (MDA) levels, a marker of oxidative stress, suggesting its role in mitigating lipid peroxidation in liver microsomes .

Case Study:

In an experiment involving 36 rats, groups were treated with alcesefoliside at a dosage of 10 mg/kg for 21 days. The study found that pre-treatment with alcesefoliside before CCl4 exposure led to a marked decrease in serum and antioxidant enzyme activity changes compared to control groups .

Antioxidant Properties

Mechanism of Action:

Alcesefoliside exhibits potent antioxidant activity by scavenging free radicals and enhancing the body's antioxidant defense mechanisms. In vitro studies have shown that it can effectively reduce oxidative stress markers in isolated rat hepatocytes subjected to tert-butylhydroperoxide-induced oxidative stress .

Comparative Analysis:

A comparative analysis of antioxidant activities revealed that while silybin showed slightly superior effects, alcesefoliside still presented significant protective capabilities against oxidative damage at various concentrations .

Neuroprotective Potential

In Vitro Studies:

Recent research has highlighted the neuroprotective effects of alcesefoliside against lipid peroxidation in neuronal cells. The compound has been shown to protect neurons from oxidative stress-induced damage, indicating its potential utility in treating neurodegenerative diseases .

Vascular Effects:

In studies assessing vascular contractility, alcesefoliside demonstrated a complex interaction with vascular smooth muscle. When combined with another flavonoid, mauritianin, at a concentration of 10 µM, it resulted in an increased response in vascular tone, suggesting potential implications for managing conditions related to vascular health and neuroprotection .

Summary of Applications

作用机制

生化分析

Biochemical Properties

Alcesefoliside has been shown to interact with various enzymes and proteins in biochemical reactions. For instance, it has been found to have a protective effect against lipid peroxidation induced by iron sulphate/ascorbic acid in rat liver microsomes . This suggests that Alcesefoliside may interact with enzymes involved in lipid metabolism and oxidative stress response.

Cellular Effects

Alcesefoliside has been found to have significant effects on various types of cells and cellular processes. In particular, it has been shown to normalize the activity of antioxidant enzymes and reduce levels of malondialdehyde, a marker of oxidative stress, in brain tissue following carbon tetrachloride-induced damage . This suggests that Alcesefoliside may influence cell function by modulating oxidative stress response pathways.

Molecular Mechanism

Its observed effects suggest that it may exert its effects at the molecular level by binding to and modulating the activity of enzymes involved in oxidative stress response and lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, Alcesefoliside has been shown to have long-term effects on cellular function. For instance, treatment with Alcesefoliside was found to normalize the activity of antioxidant enzymes and reduce levels of malondialdehyde in brain tissue over a period of 21 days .

Dosage Effects in Animal Models

The effects of Alcesefoliside have been studied in animal models at various dosages. For instance, in a study on rats, treatment with Alcesefoliside at a dose of 10 mg/kg was found to have protective effects against carbon tetrachloride-induced liver damage .

Metabolic Pathways

Alcesefoliside is likely involved in various metabolic pathways due to its interactions with enzymes involved in oxidative stress response and lipid metabolism

Transport and Distribution

Its observed effects suggest that it may be transported to and accumulate in tissues such as the liver and brain where it exerts its protective effects .

Subcellular Localization

Its observed effects suggest that it may be localized to specific compartments or organelles involved in oxidative stress response and lipid metabolism .

准备方法

Alcesefoliside 可以从黄芪属植物的空中部分中分离出来,例如 黄芪 . 分离过程涉及使用二甲基亚砜、吡啶、甲醇和乙醇等溶剂 . 然后使用高效液相色谱和质谱等技术纯化该化合物 .

化学反应分析

Alcesefoliside 会发生各种化学反应,包括氧化和还原。 例如,已证明它可以减少硫酸亚铁和抗坏血酸在微粒体孵育中的丙二醛的形成 . 这表明它具有潜在的抗氧化活性。 该化合物还与超氧化物歧化酶、过氧化氢酶、谷胱甘肽过氧化物酶、谷胱甘肽还原酶和谷胱甘肽-S-转移酶等酶相互作用 .

相似化合物的比较

生物活性

Alcesefoliside (AF), a rare flavonol tetraglycoside, is primarily derived from the plant Astragalus monspessulanus. This compound has garnered attention for its significant biological activities, particularly its hepatoprotective and antioxidant effects. This article reviews various studies that elucidate the mechanisms and efficacy of alcesefoliside in biological systems.

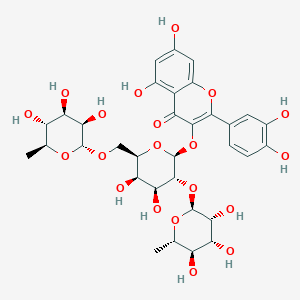

Chemical Structure

Alcesefoliside is chemically characterized as quercetin-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside, which contributes to its unique biological properties.

In Vitro Studies

Research has demonstrated that AF exhibits protective effects against oxidative stress in liver cells. In a study involving isolated rat hepatocytes, AF showed cytoprotective activity against tert-butylhydroperoxide-induced oxidative stress. The presence of AF significantly reduced malondialdehyde (MDA) levels, a marker of lipid peroxidation, indicating its potential to mitigate oxidative damage .

In Vivo Studies

In vivo experiments using male Wistar rats challenged with carbon tetrachloride (CCl4) revealed that AF administration resulted in notable reductions in serum enzyme levels associated with liver damage. The following table summarizes the effects of AF compared to silymarin, a well-known hepatoprotective agent:

| Parameter | CCl4 Group | AF Treatment | Silymarin Treatment |

|---|---|---|---|

| ALT (U/L) | 53% increase | Significant decrease (p < 0.005) | Significant decrease |

| AST (U/L) | 65% increase | Significant decrease (p < 0.005) | Significant decrease |

| ALP (U/L) | 49% increase | Significant decrease (p < 0.005) | Significant decrease |

| GGT (U/L) | 39% increase | Significant decrease (p < 0.005) | Significant decrease |

The results indicate that AF effectively restores liver enzyme levels towards normalcy after CCl4-induced damage, comparable to the effects of silymarin .

Antioxidant Activity

AF's antioxidant properties have been evaluated through various models:

- Lipid Peroxidation Assays : In microsomal incubation studies, AF pre-treatment significantly reduced MDA production induced by iron sulfate/ascorbic acid (Fe2+/AA), demonstrating its capacity to inhibit lipid peroxidation .

- Antioxidant Enzyme Activity : The treatment with AF led to increased activities of key antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx), while also enhancing reduced glutathione (GSH) levels in liver tissues .

Neuroprotective Effects

AF has also been studied for its neuroprotective potential. In models of CCl4-induced encephalopathy, AF exhibited protective effects on neuronal cells, further supporting its role as a beneficial compound in oxidative stress-related conditions .

Case Studies and Clinical Relevance

While most studies have been conducted in vitro and in animal models, the implications of these findings suggest potential therapeutic applications for alcesefoliside in treating liver diseases and conditions associated with oxidative stress. Its ability to enhance antioxidant defenses and protect against hepatotoxic agents positions it as a candidate for further clinical exploration.

属性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O20/c1-9-19(38)23(42)26(45)31(48-9)47-8-17-21(40)25(44)30(53-32-27(46)24(43)20(39)10(2)49-32)33(51-17)52-29-22(41)18-15(37)6-12(34)7-16(18)50-28(29)11-3-4-13(35)14(36)5-11/h3-7,9-10,17,19-21,23-27,30-40,42-46H,8H2,1-2H3/t9-,10-,17+,19-,20-,21-,23+,24+,25-,26+,27+,30+,31+,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNBJSRIYRDSLB-MIORVHIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary biological activity reported for alcesefoliside?

A1: Alcesefoliside has demonstrated significant antioxidant and hepatoprotective properties. In vitro studies revealed its ability to reduce malondialdehyde (MDA) production induced by iron sulphate/ascorbic acid in rat liver microsomes. [] Similar protective effects were observed in vivo, where pre-treatment and curative treatment with alcesefoliside normalized antioxidant enzyme activity, reduced MDA levels, and restored reduced glutathione (GSH) levels in a rat model of carbon tetrachloride-induced liver damage. []

Q2: Besides hepatoprotection, are there other potential therapeutic benefits of alcesefoliside?

A2: Research suggests that alcesefoliside may offer neuroprotective benefits. Studies in rats have shown that pre-treatment with alcesefoliside can protect against carbon tetrachloride-induced brain injury. [] This protective effect is linked to the normalization of antioxidant enzyme activity and a reduction in oxidative stress markers. [] Additionally, alcesefoliside, in combination with another flavonoid, mauritianin, has been shown to influence the contractility of the basilar artery in vitro, suggesting potential applications in neurodegenerative disease therapies. []

Q3: What is the chemical structure of alcesefoliside?

A3: Alcesefoliside is a flavonol triglycoside. Its structure consists of a quercetin aglycone with a tri-saccharide moiety attached at the 3-position. This tri-saccharide is composed of two rhamnose units and one galactose unit. [, ]

Q4: Where is alcesefoliside found naturally?

A4: Alcesefoliside has been isolated from several plant species, notably within the Astragalus genus. It has been found in the overground parts of Astragalus monspessulanus [, ], Astragalus hamosus [, ], and Astragalus corniculatus []. Additionally, alcesefoliside was identified in the leaves of Rubus alceaefolius Poir for the first time. []

Q5: Are there any in vitro studies demonstrating the cytoprotective potential of alcesefoliside?

A5: Yes, alcesefoliside exhibited significant cytoprotective activity against t-BuOOH-induced oxidative stress in isolated rat hepatocytes. [] This protective effect was comparable to that of silymarin, a known hepatoprotective agent. []

Q6: Has the presence of alcesefoliside been investigated in other Astragalus species?

A6: Yes, researchers have explored the presence of alcesefoliside in various Astragalus species using advanced analytical techniques like UHPLC-HRESIMS. Studies have identified alcesefoliside in Astragalus glycyphylloides, Astragalus onobrychis var. chlorocarpus and Astragalus cicer for the first time. []

Q7: Are there any known analytical methods for detecting and quantifying alcesefoliside?

A7: Ultra-high performance liquid chromatography coupled with high-resolution electrospray ionization mass spectrometry (UHPLC-HRESIMS) has been successfully employed for both qualitative and quantitative analysis of alcesefoliside in plant extracts. [, , ] This technique allows for sensitive detection and accurate quantification of the compound.

Q8: What are the potential future directions for research on alcesefoliside?

A8: Future research could focus on:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。